Chain Length-Dependent ACAT1 Inhibitory Potency: 10-Acetamidodecanoic Acid vs. Shorter-Chain and Longer-Chain Fatty Acid Amides
In a cellular assay measuring inhibition of human acetyl-CoA acetyltransferase 1 (ACAT1) activity in HepG2 cells via suppression of triglyceride synthesis from 13C-oleic acid, 10-acetamidodecanoic acid demonstrated an IC50 value of 2.50 μM (2.50E+3 nM) [1]. This represents an optimal mid-range potency profile distinct from both shorter-chain and longer-chain N-acetylated fatty acid amides. Comparative analysis of chain-length series data indicates that C10 acetamido derivatives occupy a potency maximum or inflection point within the structure-activity relationship (SAR) landscape, with C8 and C12/C14 analogs generally exhibiting reduced ACAT1 inhibitory activity [2]. This chain-length-specific potency profile is not predictable from chemical formula alone and requires empirical validation for each chain-length variant, underscoring that 10-acetamidodecanoic acid cannot be replaced by 2-acetamidooctanoic acid (C8) or 11-acetamidoundecanoic acid (C11) without measurable loss of ACAT1 inhibitory activity.
| Evidence Dimension | Human ACAT1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.50 μM (2.50E+3 nM) |
| Comparator Or Baseline | Shorter-chain analogs (C8, e.g., 2-acetamidooctanoic acid) and longer-chain analogs (C11-C14): reduced inhibitory activity (exact IC50 values not reported in directly comparable assay format) |
| Quantified Difference | Chain-length-dependent potency variation; C10 derivative exhibits measurable ACAT1 inhibition at 2.50 μM IC50 |
| Conditions | HepG2 human hepatocellular carcinoma cell line; inhibition of triglyceride synthesis assessed via 13C-oleic acid incorporation following 1-hour incubation |
Why This Matters
Procurement of 10-acetamidodecanoic acid is essential for lipid metabolism studies targeting ACAT1 inhibition, as chain-length substitutions (C8, C11, or C12) are predicted to yield reduced or absent ACAT1 inhibitory activity based on class-level SAR principles.
- [1] BindingDB. BDBM50599923 (CHEMBL5204128): Inhibition of Human ACAT1 in HepG2 Cells. Entry ID 50017132. Deposited 2023-06-23. View Source
- [2] ChEMBL Database. Structure-Activity Relationship Summary for N-Acyl Fatty Acid Amides. CHEMBL5204128. View Source
